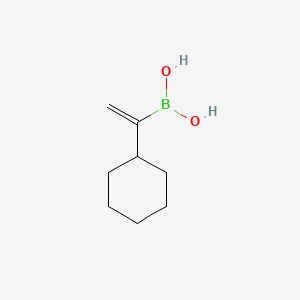

(1-Cyclohexylvinyl)boronic acid

Description

Properties

IUPAC Name |

1-cyclohexylethenylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h8,10-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCSBKCAYWOACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=C)C1CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (1-Cyclohexylvinyl)boronic Acid: Structural Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Foreword

(1-Cyclohexylvinyl)boronic acid and its isomers represent a class of versatile reagents in modern organic synthesis. Their utility, particularly in the realm of palladium-catalyzed cross-coupling reactions, has established them as valuable building blocks in the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the structural properties, synthesis, and key applications of (1-Cyclohexylvinyl)boronic acid, with a focus on its most well-documented isomer, trans-(2-Cyclohexylvinyl)boronic acid. By synthesizing fundamental principles with practical insights, this document aims to serve as an authoritative resource for the effective utilization of this important synthetic tool.

Core Structural and Physicochemical Properties

(1-Cyclohexylvinyl)boronic acid, and more specifically its trans-isomer, is a white solid at room temperature.[1] The core structure consists of a cyclohexyl ring attached to a vinyl group, which in turn bears a boronic acid moiety. This arrangement of a robust aliphatic ring, a reactive vinyl group, and a versatile boronic acid functional group underpins its synthetic utility.

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅BO₂ | [2][3] |

| Molecular Weight | 154.01 g/mol | [2][3] |

| Appearance | White solid | [1] |

| Melting Point | 106-111 °C | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

It is important to note that boronic acids have a propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration.[2] The presence of varying amounts of this anhydride is common in solid samples of (1-Cyclohexylvinyl)boronic acid.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

A Note on Acquiring NMR Spectra for Boronic Acids: Boronic acids can exist in equilibrium with their trimeric boroxine anhydrides, which can lead to complex or broadened NMR spectra. To obtain clean spectra of the monomeric boronic acid, it is often advantageous to use a coordinating deuterated solvent such as methanol-d₄ or to add a small amount of water (D₂O). These solvents can break up the boroxine trimer.

Expected ¹H NMR Spectral Features:

-

Vinyl Protons: Two distinct signals in the olefinic region (typically δ 5.0-7.0 ppm). The proton alpha to the boron atom will likely appear as a doublet, and the proton beta to the boron will be a doublet of doublets due to coupling with the alpha proton and the methine proton of the cyclohexyl group. The coupling constant between the two vinyl protons will indicate the stereochemistry (cis or trans). For the trans isomer, a large coupling constant (typically >12 Hz) is expected.

-

Cyclohexyl Protons: A series of multiplets in the aliphatic region (typically δ 1.0-2.5 ppm). The methine proton adjacent to the vinyl group will likely be the most downfield of these signals.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet that is often exchangeable with D₂O. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Expected ¹³C NMR Spectral Features:

-

Vinyl Carbons: Two signals in the olefinic region (typically δ 120-150 ppm). The carbon atom directly attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.[4]

-

Cyclohexyl Carbons: A set of signals in the aliphatic region (typically δ 25-45 ppm).

Expected ¹¹B NMR Spectral Features:

The ¹¹B nucleus is NMR active and provides direct information about the electronic environment of the boron atom.[5]

-

For a tricoordinate boronic acid, a single, relatively broad signal is expected in the range of δ 25-35 ppm.[5][6] The chemical shift is sensitive to the substituents on the boron atom and the solvent.

Crystallographic Data

As of the compilation of this guide, the single-crystal X-ray structure of (1-Cyclohexylvinyl)boronic acid has not been reported in the Cambridge Structural Database. Such a structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the boronic acid moieties in the solid state.

Synthesis of (1-Cyclohexylvinyl)boronic Acid

The synthesis of vinylboronic acids can be achieved through several established methods. A common and effective approach is the hydroboration of a terminal alkyne followed by hydrolysis.

Representative Synthetic Protocol

The following is a general, field-proven protocol for the synthesis of a vinylboronic acid from an alkyne precursor. This protocol is illustrative and would require optimization for the specific synthesis of (1-Cyclohexylvinyl)boronic acid from cyclohexylacetylene.

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with cyclohexylacetylene and anhydrous tetrahydrofuran (THF).

-

Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of a hydroborating agent, such as catecholborane or pinacolborane, in THF is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion to the corresponding boronate ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Hydrolysis: Upon completion of the hydroboration, the reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The mixture is stirred vigorously at room temperature for a period to effect the hydrolysis of the boronate ester to the boronic acid.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield pure (1-Cyclohexylvinyl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most significant application of (1-Cyclohexylvinyl)boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][7] This reaction forms a carbon-carbon bond between the vinyl carbon of the boronic acid and an sp²- or sp³-hybridized carbon of an organic halide or triflate.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Key Steps of the Mechanism:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R-X), forming a Pd(II) complex.

-

Transmetalation: The organoboronic acid is activated by a base to form a boronate species. This species then transfers its organic group (the 1-cyclohexylvinyl moiety) to the palladium center, displacing the halide or triflate.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of trans-(2-Cyclohexylvinyl)boronic acid with an aryl bromide.

Materials:

-

trans-(2-Cyclohexylvinyl)boronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, toluene, DMF, often with water)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added the aryl bromide, trans-(2-Cyclohexylvinyl)boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Solvent Addition: The appropriate solvent system is added via syringe. The flask is then sealed.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

As a matter of good laboratory practice, (1-Cyclohexylvinyl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] The solid material is classified as a non-combustible solid.[2] It is advisable to handle the compound in a well-ventilated area or a fume hood. For specific and detailed safety information, it is imperative to consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(1-Cyclohexylvinyl)boronic acid is a valuable and versatile reagent in organic synthesis, primarily leveraged for its ability to participate in Suzuki-Miyaura cross-coupling reactions. Its structural features, combining a stable cyclohexyl moiety with a reactive vinylboronic acid group, allow for the straightforward construction of complex molecules. While detailed spectroscopic and crystallographic data are not widely available, its structural properties can be reliably inferred from established principles of NMR spectroscopy. The synthetic and application protocols provided in this guide offer a solid foundation for the successful utilization of this important building block in research and development endeavors.

References

Sources

- 1. 2-Cyclohexylethenylboronic acid | 37490-33-8 [chemicalbook.com]

- 2. trans-(2-シクロヘキシルビニル)ボロン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (1-Cyclohexylvinyl)boronic acid for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Cyclohexylvinyl)boronic acid, bearing the CAS number 1202245-69-9, is a geminally substituted vinylboronic acid that has emerged as a valuable building block in modern organic synthesis. Its unique structural motif, featuring a cyclohexyl group directly attached to the boronic acid-bearing vinylic carbon, imparts distinct reactivity and stability profiles. This guide provides a comprehensive technical overview of (1-Cyclohexylvinyl)boronic acid, encompassing its synthesis, physicochemical properties, and key applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions and its potential in the landscape of drug discovery. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.

Introduction: The Rise of Vinylboronic Acids in Synthesis and Medicinal Chemistry

Boronic acids and their derivatives have become indispensable tools in the construction of complex organic molecules, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Within this class of reagents, vinylboronic acids are particularly attractive due to their ability to introduce vinyl moieties, which are versatile functional handles for further chemical transformations.

Historically, the broader application of some vinylboronic acids was hampered by issues of instability, including a propensity for polymerization and protodeboronation.[2] However, advancements in synthetic methodologies and a deeper understanding of their structure-activity relationships have led to the development of more stable and synthetically accessible vinylboronic acid derivatives. These compounds are now recognized for their biocompatibility, low toxicity, and high stability in aqueous media and even cell lysates, making them increasingly valuable in the realm of medicinal chemistry and bioorthogonal chemistry.[1][3][4][5] Boron-containing compounds, once viewed with caution, are now integral to a number of FDA-approved drugs, such as Bortezomib, underscoring the therapeutic potential of this class of molecules.[1][5][6]

(1-Cyclohexylvinyl)boronic acid represents a specific and strategic design within the vinylboronic acid family. The geminal substitution pattern, where the cyclohexyl group and the boronic acid are attached to the same carbon of the double bond, influences the steric and electronic properties of the molecule, which in turn affects its reactivity and stability.

Physicochemical Properties and Structural Elucidation

While specific, experimentally determined physicochemical data for (1-Cyclohexylvinyl)boronic acid is not extensively documented in publicly available literature, its properties can be inferred from its structure and data for analogous compounds.

| Property | Value/Information | Source |

| CAS Number | 1202245-69-9 | [2] |

| Molecular Formula | C₈H₁₅BO₂ | [2] |

| Molecular Weight | 154.02 g/mol | [2] |

| Appearance | Likely a white to off-white solid | Inferred |

| Storage | Sealed in a dry environment at 2-8°C is recommended. | [2] |

| Stability | Geminal disubstituted alkenes can exhibit greater stability compared to their cis/trans isomers due to hyperconjugation and steric effects.[7][8][9] This suggests that (1-Cyclohexylvinyl)boronic acid may possess favorable stability. It is important to note that boronic acids can form cyclic anhydrides (boroxines) upon dehydration. | Inferred |

Spectroscopic Characterization:

Authentic spectroscopic data for (1-Cyclohexylvinyl)boronic acid is available from specialized chemical suppliers. While a detailed spectrum is not provided here, the expected NMR signals are as follows:

-

¹H NMR: Resonances corresponding to the vinyl protons, the cyclohexyl protons, and a broad singlet for the hydroxyl protons of the boronic acid. The chemical shifts of the vinyl protons would be indicative of the geminal substitution pattern.

-

¹³C NMR: Signals for the vinylic carbons, with the carbon bearing the boron atom being significantly influenced by the boron nucleus, and signals for the carbons of the cyclohexyl ring.

-

¹¹B NMR: A characteristic chemical shift for a tricoordinate boron atom in a boronic acid, typically in the range of 25-35 ppm.[10]

Synthesis of (1-Cyclohexylvinyl)boronic acid

The synthesis of 1,1-disubstituted vinylboronates, the protected precursors to (1-Cyclohexylvinyl)boronic acid, can be approached through several modern synthetic strategies. Two plausible and efficient methods are outlined below.

Hydroboration of a Terminal Alkyne

A common and effective method for the synthesis of vinylboronic acids is the hydroboration of alkynes. For (1-Cyclohexylvinyl)boronic acid, the logical starting material would be cyclohexylacetylene. The hydroboration of terminal alkynes can proceed with various borane reagents, often with catalytic control to achieve the desired regioselectivity.

Workflow for Hydroboration Synthesis:

Caption: Synthesis of (1-Cyclohexylvinyl)boronic acid via hydroboration.

Detailed Protocol (Exemplary):

This protocol is based on general procedures for the dicyclohexylborane-mediated hydroboration of terminal alkynes with pinacolborane.[11][12]

-

Reaction Setup: In a flame-dried, argon-purged flask, add cyclohexylacetylene (1.0 eq).

-

Reagent Addition: Under an argon atmosphere, add a catalytic amount of dicyclohexylborane (e.g., 5 mol%).

-

Hydroboration: Add pinacolborane (1.1 eq) dropwise at room temperature. The reaction is typically stirred under neat conditions for several hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting alkyne is consumed.

-

Work-up (Pinacol Ester): The resulting (1-Cyclohexylvinyl)boronic acid pinacol ester can be purified by column chromatography on silica gel. The pinacol ester is generally more stable and easier to handle than the free boronic acid.[13]

-

Hydrolysis to Boronic Acid: To obtain the free boronic acid, the purified pinacol ester is dissolved in a suitable solvent like methanol, and silica gel is added. The mixture is stirred at room temperature for 24 hours.[14]

-

Purification: After filtration to remove the silica gel, the solvent is evaporated, and the crude (1-Cyclohexylvinyl)boronic acid can be purified by column chromatography or recrystallization.

Boron-Wittig Reaction

An alternative and highly stereoselective method for preparing 1,1-disubstituted vinyl boronates is the Boron-Wittig reaction.[15] This approach involves the reaction of a lithiated geminal bis(boronate) with an aldehyde or, in a variation, with diiodomethane.

Workflow for Boron-Wittig Synthesis:

Caption: Synthesis of (1-Cyclohexylvinyl)boronic acid via a Boron-Wittig approach.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (1-Cyclohexylvinyl)boronic acid in synthetic organic chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the vinylboronic acid and an organic halide or triflate.[3]

General Suzuki-Miyaura Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of (1-Cyclohexylvinyl)boronic acid.

Exemplary Protocol for Suzuki-Miyaura Coupling:

This protocol is based on general procedures for the Suzuki-Miyaura coupling of vinylboronic acids with aryl halides.[15][16]

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), (1-Cyclohexylvinyl)boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (2.0-3.0 eq).

-

Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos).

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and water or isopropanol.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Significance in Drug Discovery and Development

The incorporation of the (1-cyclohexylvinyl) moiety into a molecule can have significant implications for its pharmacological properties. The cyclohexyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. The vinyl group provides a point for further functionalization or can be a key pharmacophoric element itself.

Boronic acids are known to act as inhibitors of serine proteases, with the boron atom forming a reversible covalent bond with the active site serine residue.[1] This mechanism is central to the action of the anticancer drug Bortezomib. While specific biological activities of (1-Cyclohexylvinyl)boronic acid are not yet widely reported, its structural features make it a compelling candidate for inclusion in screening libraries for various therapeutic targets.

The use of vinylboronic acids in bioorthogonal chemistry for cellular labeling further highlights their potential in chemical biology and drug target identification.[4]

Conclusion

(1-Cyclohexylvinyl)boronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecules through the Suzuki-Miyaura cross-coupling reaction. Its synthesis is accessible through modern hydroboration or boron-Wittig methodologies. The unique geminal substitution pattern offers a distinct steric and electronic profile that can be strategically employed in the design of novel chemical entities. As the field of medicinal chemistry continues to embrace the utility of boronic acids, compounds like (1-Cyclohexylvinyl)boronic acid are poised to play an increasingly important role in the discovery and development of new therapeutics.

References

-

An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Adv., 2021, 11, 28171-28178. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Eising, S., Lelivelt, F., & Bonger, K. M. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. Angewandte Chemie International Edition, 55(40), 12243-12247. [Link]

-

Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. J. Am. Chem. Soc. 2023, 145, 19, 10595–10601. [Link]

-

Hermanek, S. (1992). 11B NMR Spectra of Boranes, Main-Group Heteroboranes, and Substituted Derivatives. Factors Influencing Chemical Shifts of Skeletal Atoms. Chemical Reviews, 92(2), 325-362. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Vinylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. [Link]

-

Royal Society of Chemistry. SUPPLEMENTARY INFORMATION for the article: A BODIPY based probe for the detection of peroxynitrite through a selective oxidative cyclization. [Link]

-

Selma, E., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 29(3), 856-862. [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 2005, 70 (22), 8601-8604. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

To, D., & D'Souza, A. (2021). Design and discovery of boronic acid drugs. Drug Discovery Today, 26(8), 1883-1893. [Link]

-

Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. Green Chemistry, 2022, 24, 8820-8825. [Link]

-

Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Synthesis, 2004(11), 1814-1820. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

-

Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Angew Chem Int Ed Engl, 2015, 54(26), 7599–7603. [Link]

-

Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

17O NMR studies of boronic acids and their derivatives. New J. Chem., 2013, 37, 1833-1840. [Link]

-

Why are gem-disubstituted alkenes more stable than cis or trans disubstituted isomers?. ResearchGate. [Link]

-

Alkene Stability Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

-

Alkene stability question. Reddit. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

-

Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 2003, 5(3), 267-272. [Link]

-

Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Angewandte Chemie International Edition, 1998, 37(20), 2845-2847. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]

- 12. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 13. nbinno.com [nbinno.com]

- 14. rsc.org [rsc.org]

- 15. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of (1-Cyclohexylvinyl)boronic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and handling of (1-Cyclohexylvinyl)boronic acid, a valuable reagent in modern organic synthesis. As a Senior Application Scientist, the following content is structured to deliver not only procedural steps but also the underlying scientific principles and practical insights to ensure successful implementation in a laboratory setting.

Introduction: The Versatility of Vinylboronic Acids

Vinylboronic acids are a subclass of organoboron compounds that have become indispensable tools in organic chemistry. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] The stability of the boronic acid functional group, coupled with its predictable reactivity, makes these compounds ideal building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] (1-Cyclohexylvinyl)boronic acid, with its specific structural motif, offers a unique combination of steric and electronic properties for the introduction of the cyclohexylvinyl group in drug discovery and materials science applications.

This guide will provide a detailed protocol for a practical and efficient synthesis of (1-Cyclohexylvinyl)boronic acid, followed by a thorough discussion of the analytical techniques required for its unambiguous characterization.

Part 1: Synthesis of (1-Cyclohexylvinyl)boronic acid

Strategic Approach to Synthesis: A Rationale

Several synthetic routes can be envisioned for the preparation of vinylboronic acids.[3] These include the reaction of a vinyl organometallic reagent with a borate ester, palladium-catalyzed cross-coupling of a vinyl halide with a diboron reagent, and the hydroboration of a terminal alkyne.[3][4] For the synthesis of (1-Cyclohexylvinyl)boronic acid, the hydroboration of 1-ethynylcyclohexene stands out as a particularly efficient and atom-economical approach. This method allows for the direct installation of the boronic acid functionality onto the alkyne with high regioselectivity.

The hydroboration-oxidation of alkenes is a well-established method for the anti-Markovnikov hydration of a double bond.[5][6] In the case of alkynes, hydroboration leads to the formation of a vinylborane, which can then be hydrolyzed to the corresponding vinylboronic acid.[6] The regioselectivity of the hydroboration of terminal alkynes is primarily governed by steric factors, with the boron atom adding to the terminal, less-hindered carbon atom.

Recommended Synthetic Protocol: Hydroboration of 1-Ethynylcyclohexene

This protocol details the synthesis of (1-Cyclohexylvinyl)boronic acid via the hydroboration of 1-ethynylcyclohexene with pinacolborane, followed by hydrolysis of the resulting boronate ester.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of (1-Cyclohexylvinyl)boronic acid.

Reagents and Equipment:

-

1-Ethynylcyclohexene

-

Pinacolborane (HBpin)

-

Palladium(II) dichloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] or similar palladium catalyst

-

Anhydrous tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask, add 1-ethynylcyclohexene (1.0 eq). Dissolve the alkyne in anhydrous THF.

-

Addition of Reagents: To the stirred solution, add pinacolborane (1.1 eq) followed by the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq).

-

Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Hydrolysis: Once the reaction is complete, cool the mixture in an ice bath and slowly add 2 M HCl. Stir vigorously for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield (1-Cyclohexylvinyl)boronic acid as a solid.

Safety Precautions:

-

Pinacolborane is flammable and should be handled in a well-ventilated fume hood.

-

Palladium catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE).

-

Anhydrous solvents are reactive with water and should be handled under an inert atmosphere.

Alternative Synthetic Pathways

While hydroboration is the recommended route, other methods can be employed:

-

From a Vinyl Halide: The reaction of a (1-halovinyl)cyclohexane with an organolithium reagent followed by trapping with a trialkyl borate and subsequent hydrolysis can yield the desired product.[7][8]

-

Palladium-Catalyzed Borylation: A palladium-catalyzed cross-coupling of a (1-halovinyl)cyclohexane with bis(pinacolato)diboron (B₂pin₂) can also be utilized.[3]

These alternative routes may be advantageous depending on the availability of starting materials.

Table 1: Comparison of Synthetic Routes

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Hydroboration | 1-Ethynylcyclohexene | Pinacolborane, Catalyst | High regioselectivity, atom economy | Requires inert atmosphere, catalyst cost |

| Organometallic | (1-Halovinyl)cyclohexane | Organolithium, Trialkyl borate | Well-established | Requires cryogenic temperatures, strong bases |

| Pd-Catalyzed Borylation | (1-Halovinyl)cyclohexane | B₂pin₂, Pd Catalyst, Base | Good functional group tolerance | Catalyst and diboron reagent cost |

Part 2: Characterization of (1-Cyclohexylvinyl)boronic acid

Accurate characterization is crucial to confirm the identity and purity of the synthesized (1-Cyclohexylvinyl)boronic acid. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (1-Cyclohexylvinyl)boronic acid.

Practical Consideration: Overcoming Oligomerization

Boronic acids have a propensity to form cyclic anhydrides (boroxines) through dehydration, which can lead to complex and difficult-to-interpret NMR spectra.[9][10] To obtain a clean monomeric spectrum, it is recommended to dissolve the sample in a deuterated solvent that can break up these oligomers, such as methanol-d₄ or DMSO-d₆.[10] Adding a small amount of D₂O can also be beneficial.

¹H NMR Spectroscopy:

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Vinyl Protons: Two distinct signals are expected for the geminal vinyl protons, likely appearing as doublets in the range of δ 5.5-6.5 ppm.

-

Cyclohexyl Protons: A series of multiplets corresponding to the protons of the cyclohexyl ring will be observed in the upfield region, typically between δ 1.0-2.5 ppm.

-

B(OH)₂ Protons: A broad singlet for the two hydroxyl protons on the boron atom will be present, which is exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will confirm the carbon skeleton of the molecule.

-

Vinyl Carbons: Two signals are expected for the vinyl carbons. The carbon attached to the boron atom will likely be broad due to quadrupolar relaxation of the boron nucleus and may be difficult to observe.[11] The terminal vinyl carbon will appear as a sharp signal.

-

Cyclohexyl Carbons: Signals corresponding to the carbons of the cyclohexyl ring will be observed in the aliphatic region.

¹¹B NMR Spectroscopy:

Boron-11 NMR is a highly informative technique for characterizing boronic acids.[12][13]

-

Expected Chemical Shift: For a trigonal planar (sp²-hybridized) boronic acid, a single broad signal is expected in the range of δ 28-34 ppm.[14] The chemical shift is sensitive to the electronic environment of the boron atom.

Table 2: Predicted NMR Data for (1-Cyclohexylvinyl)boronic acid

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 5.5 - 6.5 | d, d | =CH₂ |

| 1.0 - 2.5 | m | Cyclohexyl-H | |

| variable | br s | B(OH)₂ | |

| ¹³C | ~140 | s (broad) | C-B |

| ~125 | t | =CH₂ | |

| 25 - 40 | t, d | Cyclohexyl-C | |

| ¹¹B | 28 - 34 | br s | B(OH)₂ |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C=C Stretch: An absorption band around 1620-1680 cm⁻¹ for the carbon-carbon double bond.

-

B-O Stretch: A strong absorption in the region of 1300-1400 cm⁻¹.

Part 3: Handling, Storage, and Applications

Stability and Storage

Boronic acids are generally stable solids, but they can be susceptible to degradation over time, particularly through protodeboronation in the presence of moisture and acid or base.[15] It is recommended to store (1-Cyclohexylvinyl)boronic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.

Key Applications in Organic Synthesis

The primary application of (1-Cyclohexylvinyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions.[16][17]

Suzuki-Miyaura Cross-Coupling Reaction

This reaction enables the formation of a new carbon-carbon bond between the vinyl carbon of the boronic acid and an sp²-hybridized carbon of an aryl, vinyl, or alkyl halide or triflate.

General Reaction Scheme Diagram

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Example Protocol:

-

To a reaction vessel, add the aryl halide (1.0 eq), (1-Cyclohexylvinyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Heat the reaction mixture with stirring until the starting materials are consumed (monitor by TLC or GC-MS).

-

After cooling, perform an aqueous work-up and purify the product by column chromatography.

The choice of catalyst, base, and solvent can be critical for the success of the reaction and may require optimization for specific substrates.[18]

Conclusion

(1-Cyclohexylvinyl)boronic acid is a valuable synthetic intermediate with significant potential in drug discovery and materials science. The hydroboration of 1-ethynylcyclohexene provides a reliable and efficient route to this compound. Proper characterization using a combination of NMR, MS, and IR spectroscopy is essential to ensure its identity and purity. With careful handling and storage, this versatile building block can be effectively employed in a range of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

References

-

Catalytic Triboration and Diboration of Terminal Alkynes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Method for synthetizing vinyl boronic acid ester. (2018). Google Patents.

-

Boronic acid. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Oble, J., & Poli, G. (2013). Catalytic Dehydrogenative Borylation of Terminal Alkynes by a SiNN Pincer Complex of Iridium. Journal of the American Chemical Society, 135(6), 2191–2194. [Link]

-

Vinylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

- Preparation method of cyclopropylboronic acid. (2012). Google Patents.

-

Eising, S., Lelivelt, F., & Bonger, K. M. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 29(4), 1338–1343. [Link]

-

Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Retrieved January 16, 2026, from [Link]

-

Hudson, Z. M., & Wang, Y. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(12), 4055–4062. [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. Retrieved January 16, 2026, from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. (n.d.). Retrieved January 16, 2026, from [Link]

- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025). Analytical Chemistry.

-

Hydroboration-Oxidation of 1-methyl-cyclohex-1-ene (cropped).png. (2024). Wikimedia Commons. Retrieved January 16, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

-

11B NMR Chemical Shifts. (n.d.). SDSU Chemistry. Retrieved January 16, 2026, from [Link]

-

Hydroboration-oxidation of Alkenes. (2023). YouTube. Retrieved January 16, 2026, from [Link]

- Buckley, B. R. (2015). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 389-409). Royal Society of Chemistry.

- Eising, S., Lelivelt, F., & Bonger, K. M. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction.

- ZnBr2-Catalyzed Dehydrogenative Borylation of Terminal Alkynes. (2021).

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000127). (n.d.). HMDB. Retrieved January 16, 2026, from [Link]

- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron

- Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester. (2013). Google Patents.

- Chemoselective C(sp)-H Borylation of Terminal Alkynes Catalyzed by a Bis(N-heterocyclicsilylene) Manganese Complex. (n.d.). ChemRxiv.

- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). The Journal of Organic Chemistry.

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). Retrieved January 16, 2026, from [Link]

- Borylation of Alkynes under Base/Coinage Metal Catalysis: Some Recent Developments. (n.d.).

-

Explain and Draw the product that would be obtained from hydroboration-oxidation of 1-methylcyclohexene. (n.d.). Homework.Study.com. Retrieved January 16, 2026, from [Link]

- 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. (2023).

-

1-Ethynylcyclohexene. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. (n.d.). Retrieved January 16, 2026, from [Link]

- Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. (2022). RSC Publishing.

-

Hydroboration Oxidation of Alkenes. (2013). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 4. CN105503926B - Method for synthetizing vinyl boronic acid ester - Google Patents [patents.google.com]

- 5. homework.study.com [homework.study.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Cyclopropylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN101863912A - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. reddit.com [reddit.com]

- 11. rsc.org [rsc.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 15. Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventiona ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05094C [pubs.rsc.org]

- 16. books.rsc.org [books.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Reactivity of (1-Cyclohexylvinyl)boronic Acid with Electrophiles

Abstract: (1-Cyclohexylvinyl)boronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique combination of a sterically demanding cyclohexyl group and a reactive vinylboronic acid moiety offers a gateway to complex molecular architectures. This guide provides an in-depth exploration of the reactivity of (1-cyclohexylvinyl)boronic acid with a range of electrophiles. We will delve into the mechanistic underpinnings of key transformations, including palladium-catalyzed Suzuki-Miyaura couplings, copper-mediated Chan-Lam reactions, and additions to carbonyl and imine systems. By synthesizing data from seminal literature, this document aims to equip researchers, scientists, and drug development professionals with the technical insights and field-proven protocols necessary to effectively leverage this reagent in their synthetic endeavors.

Introduction: Properties and Stability of (1-Cyclohexylvinyl)boronic Acid

(1-Cyclohexylvinyl)boronic acid, with the chemical formula C₈H₁₅BO₂, is an organoboron compound that has gained traction for its utility in creating sterically hindered carbon-carbon and carbon-heteroatom bonds. The presence of the cyclohexyl group imparts specific lipophilic characteristics, while the vinylboronic acid provides a handle for a multitude of chemical transformations.

Structural Features & Synthesis

The molecule consists of a boronic acid group attached to a vinyl carbon, which is itself substituted with a cyclohexyl ring. This structure is typically synthesized via the hydroboration of cyclohexylacetylene, followed by hydrolysis.[1] Often, for improved stability and ease of handling, it is converted to its corresponding pinacol ester.[2]

The Critical Aspect of Stability: Resistance to Protodeboronation

A significant challenge in working with boronic acids is their susceptibility to protodeboronation, the cleavage of the C-B bond, which is often problematic in aqueous and basic conditions used for cross-coupling.[3] However, a key advantage of vinylboronic acids is their remarkable stability compared to many aryl- and heteroarylboronic acids.[4][5] Studies have shown that the protodeboronation of vinylboronic acids is exceptionally slow, a feature that enhances their reliability and utility in a wide range of reaction conditions.[5]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of vinylboronic acids, enabling the formation of C(sp²)-C(sp²) bonds with exceptional efficiency and functional group tolerance.[2][6] This transformation is a cornerstone of modern medicinal chemistry for assembling complex molecular scaffolds.[7][8]

Mechanism of Action

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl or vinyl halide/triflate bond, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboronic acid forms a boronate species. This species transfers its vinyl group to the Pd(II) center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

A generalized protocol for coupling (1-cyclohexylvinyl)boronic acid with an aryl bromide is described below. Optimization of ligand, base, and solvent is often necessary for specific substrates.[9][10]

Materials:

-

(1-Cyclohexylvinyl)boronic acid (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

CsF or K₂CO₃ (2.0 equiv)

-

Anhydrous 1,4-dioxane or isopropanol/water mixture

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, the phosphine ligand (e.g., SPhos), and the base.

-

Add (1-cyclohexylvinyl)boronic acid and the aryl bromide coupling partner.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary

| Electrophile (R-X) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Pd(OAc)₂/SPhos | CsF | Isopropanol | 80 | >90 (typical) | [9][10] |

| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene/H₂O | 100 | >85 (typical) | [6][11] |

| 2-Chloropyridine | Pd(OAc)₂/SPhos | CsF | Isopropanol | 80 | ~80 (typical) | [10] |

Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, using boronic acids.[12] This reaction is an excellent alternative to the Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.[13]

Mechanism of Action

While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway involves the following key steps:[14]

-

Ligand Exchange: The boronic acid reacts with a Cu(II) salt (e.g., Cu(OAc)₂) to form a copper-vinyl intermediate.

-

Coordination: The nucleophile (amine or alcohol) coordinates to the copper center.

-

Reductive Elimination: A proposed Cu(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.

-

Reoxidation: The Cu(I) is reoxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.

Caption: Generalized catalytic cycle for the Chan-Lam C-N/C-O coupling.

Experimental Protocol: Chan-Lam N-Vinylation

This protocol describes a typical procedure for the coupling of an amine with (1-cyclohexylvinyl)boronic acid.[13][15]

Materials:

-

(1-Cyclohexylvinyl)boronic acid (1.2 equiv)

-

Amine (1.0 equiv)

-

Cu(OAc)₂ (1.0 - 2.0 equiv for stoichiometric, or 10-20 mol% for catalytic)

-

Pyridine or Triethylamine (2.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Molecular sieves (optional, for catalytic reactions)

Procedure:

-

To a round-bottom flask open to the air, add the amine, (1-cyclohexylvinyl)boronic acid, and Cu(OAc)₂.

-

Add the solvent (e.g., DCM) followed by the base (e.g., pyridine).

-

Stir the mixture vigorously at room temperature. The reaction is often visually indicated by a color change from blue/green to brown.

-

Monitor the reaction by TLC or LC-MS. Reactions can take from a few hours to several days.[12]

-

Upon completion, dilute the reaction with DCM and filter through a plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate and purify the product via column chromatography.

Additions to Carbonyls and Imines

(1-Cyclohexylvinyl)boronic acid can act as a nucleophile, adding to electrophilic C=O and C=N double bonds. These reactions are valuable for synthesizing allylic alcohols and amines, respectively, which are important chiral synthons.

Reaction with Aldehydes (Boron-Wittig Reaction)

A highly stereoselective method for synthesizing vinyl boronates involves the reaction of 1,1-bis(pinacolboronates) with aldehydes, known as the boron-Wittig reaction.[16] While not a direct reaction of the boronic acid, it is a key related transformation for creating substituted vinyl boronate esters that can then be used. More direct additions of vinylboronic acids to aldehydes can also be achieved, often catalyzed by transition metals like rhodium.

Reaction with Imines

The enantioselective addition of vinylboronates to imines, particularly acyl imines, is a powerful strategy for producing chiral amines.[17] These reactions are often catalyzed by chiral complexes, such as those derived from rhodium or chiral biphenols.[17][18]

Mechanism Insight: The reaction is believed to proceed via the formation of a chiral boronate complex in situ. The catalyst activates the boronic acid and controls the facial selectivity of the addition to the imine electrophile.[17]

Caption: A standard experimental workflow for cross-coupling reactions.

Other Electrophilic Reactions

The utility of (1-cyclohexylvinyl)boronic acid extends beyond the major reaction classes discussed above.

-

Electrophilic Amination: Direct conversion of the C-B bond to a C-N bond can be achieved using electrophilic aminating agents like hydroxylamine derivatives or amino-λ³-iodanes.[19][20] This provides a complementary route to vinyl amines.

-

Inverse-Electron-Demand Diels-Alder (iEDDA): Vinylboronic acids have been shown to be excellent, stable, and non-toxic reactants in bioorthogonal iEDDA reactions with electron-poor tetrazines, highlighting their potential in chemical biology.[21][22][23]

-

Hydrogenation: The vinyl group can be enantioselectively hydrogenated using rhodium catalysts to produce chiral secondary boronic esters, which are valuable and otherwise difficult-to-access synthetic intermediates.[24][25]

Conclusion

(1-Cyclohexylvinyl)boronic acid is a robust and versatile reagent for modern organic synthesis. Its enhanced stability against protodeboronation makes it a reliable partner in demanding cross-coupling reactions. Mastery of its reactivity in Suzuki-Miyaura, Chan-Lam, and addition reactions opens a direct path to complex molecules featuring a sterically encumbered vinyl moiety. For researchers in drug discovery, the ability to predictably install this group is invaluable for tuning the steric and electronic properties of lead compounds, ultimately accelerating the development of new therapeutic agents.[26][27][28]

References

- Eising, S., Lelivelt, F., & Bonger, K. M. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni-Lindsey Reaction.

- Moran, W. J., & Morken, J. P. (2006). Rh-catalyzed enantioselective hydrogenation of vinyl boronates for the construction of secondary boronic esters. Organic Letters, 8(11), 2413-2415.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Morgan, J. B., & Morken, J. P. (2004). Catalytic Enantioselective Hydrogenation of Vinyl Bis(boronates). Journal of the American Chemical Society, 126(49), 15982-15983. [Link]

-

Morressier. (2012). Synthesis of alpha-hydroxy ketones and aldehydes via the dioxygenation of vinyl boronic acids. [Link]

-

Organic Chemistry Portal. Chan-Lam Coupling. [Link]

-

Pharmaffiliates. (n.d.). The Essential Role of Vinylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. [Link]

-

Thakur, A., Zhang, K., & Louie, J. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48(2), 203-205. [Link]

-

Frost, J. R., et al. (2013). Rh (I)-Catalyzed Regio-and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 135(15), 5763-5766. [Link]

-

Organic Chemistry Portal. Synthesis of vinylboronic acids and vinylboronates. [Link]

-

Lee, S., & Morken, J. P. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Angewandte Chemie International Edition, 54(23), 6863-6866. [Link]

-

Bishop, J. A., Lou, S., & Schaus, S. E. (2009). Enantioselective addition of boronates to acyl imines catalyzed by chiral biphenols. Angewandte Chemie International Edition, 48(24), 4337-4340. [Link]

-

Moran, W. J., & Morken, J. P. (2006). Enantioselective Construction of Secondary Boronic Esters. Synfacts, 2006(08), 0816-0816. [Link]

-

Wikipedia. (n.d.). Chan–Lam coupling. [Link]

-

Eising, S., Lelivelt, F., & Bonger, K. M. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni-Lindsey Reaction. Radboud Repository. [Link]

-

Rao, K. S., & Wu, T. S. (2012). Chan-Lam coupling reactions: Synthesis of heterocycles. Tetrahedron, 68(38), 7735-7754. [Link]

-

Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]

-

Zhang, Y., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6296. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

-

Eising, S., Lelivelt, F., & Bonger, K. M. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni-Lindsey Reaction. SciSpace. [Link]

-

ResearchGate. (n.d.). Coupling of Boronic Acids with Amines in the Presence of a Supported Copper Catalyst. [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

ResearchGate. (n.d.). Transition-metal-free electrophilic amination of boronic acid derivatives. [Link]

-

Beenen, M. A., & Weix, D. J. (2007). Catalytic enantioselective addition of arylboronic acids to N-boc imines generated in situ. Organic Letters, 9(25), 5155-5157. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery. [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Eising, S., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 29(4), 1301-1305. [Link]

-

Cox, P. A. (2013). Asymmetric rhodium catalysed additions to activated imines: new approaches to α-chiral amines. Nottingham ePrints. [Link]

-

Wikipedia. (n.d.). Electrophilic amination. [Link]

-

ResearchGate. (n.d.). Electrophilic Amination: An Update. [Link]

-

Nava, M., et al. (2014). A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. Journal of the American Chemical Society, 136(41), 14586-14591. [Link]

-

Liu, Y., et al. (2014). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. Angewandte Chemie International Edition, 53(31), 8129-8133. [Link]

-

Morken, J. P., et al. (2020). Catalytic Enantioselective Synthesis of anti Vicinal Silylboronates by Conjunctive Cross Coupling. Journal of the American Chemical Society, 142(22), 10077-10082. [Link]

-

Li, M., & Wang, B. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(8), 12455-12479. [Link]

-

Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397. [Link]

-

Wu, H., et al. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. New Journal of Chemistry, 45(1), 63-79. [Link]

-

Crysdot LLC. (n.d.). (1-Cyclohexylvinyl)boronic acid. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2013). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Journal of the American Chemical Society, 135(29), 10749-10761. [Link]

-

Svozil, D., & Varekova, R. S. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1166-1179. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 136(10), 4009-4022. [Link]

-

Thakur, A., Zhang, K., & Louie, J. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48(2), 203-205. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. nbinno.com [nbinno.com]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 13. Chan-Lam Coupling [organic-chemistry.org]

- 14. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enantioselective addition of boronates to acyl imines catalyzed by chiral biphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Catalytic enantioselective addition of arylboronic acids to N-boc imines generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni-Lindsey Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Rh-catalyzed enantioselective hydrogenation of vinyl boronates for the construction of secondary boronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sci-hub.box [sci-hub.box]

- 26. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 27. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Unlocking Novel Transformations: An In-depth Technical Guide to (1-Cyclohexylvinyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Flatland of Arylboronic Acids

In the diverse landscape of synthetic organic chemistry, boronic acids have carved out an indispensable role, largely defined by the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While the utility of aryl- and simple vinylboronic acids is well-established, the exploration of more sterically demanding analogues remains a frontier with untapped potential. This guide delves into the chemistry of (1-Cyclohexylvinyl)boronic acid, a reagent whose bulky cyclohexyl moiety at the α-position of the vinyl group imparts unique reactivity and opens doors to novel chemical transformations.

As Senior Application Scientists, our goal is to move beyond simple procedural descriptions. We aim to provide a deep understanding of the "why" behind the "how," offering insights into the mechanistic underpinnings and practical considerations that are crucial for successful application in a research and development setting. This guide is structured to be a self-validating resource, grounding its protocols in established principles while pushing the boundaries to explore novel reactivity.

I. Synthesis and Characterization: Accessing the Key Building Block

The journey into the novel applications of (1-Cyclohexylvinyl)boronic acid begins with its reliable synthesis. The most common and efficient method for preparing α-substituted vinylboronates is the hydroboration of a terminal alkyne.[1] In the case of our target molecule, the readily available cyclohexylacetylene serves as the starting material. To ensure stability and ease of handling, the boronic acid is typically prepared and isolated as its pinacol ester derivative.

Experimental Protocol: Synthesis of (1-Cyclohexylvinyl)boronic acid pinacol ester

Reaction Scheme:

Sources

A Technical Guide to the Spectroscopic Characterization of Cyclohexylvinyl Boronic Acids

Abstract

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize cyclohexylvinyl boronic acids. A critical challenge in compiling this guide was the lack of publicly available experimental data for the specific constitutional isomer (1-Cyclohexylvinyl)boronic acid (CAS 1092543-30-7). To overcome this, we have utilized its widely studied and commercially available isomer, trans-(2-Cyclohexylvinyl)boronic acid (CAS 37490-38-8) , as a representative model. This document details the expected spectral features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the underlying principles and causality behind the observed data, this guide serves as a foundational resource for researchers, chemists, and drug development professionals working with this versatile class of organoboron compounds. Detailed, field-proven experimental protocols are provided to ensure data integrity and reproducibility.

Introduction and Structural Elucidation Strategy

(1-Cyclohexylvinyl)boronic acid and its isomers are valuable building blocks in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their utility lies in the ability to form new carbon-carbon bonds, enabling the construction of complex molecular architectures. Accurate structural confirmation and purity assessment are paramount for their successful application, necessitating a multi-faceted spectroscopic approach.

The primary tools for characterization—NMR, IR, and MS—each provide unique and complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework and the local electronic environment of the boron atom. IR spectroscopy identifies key functional groups, such as the B-O and O-H bonds of the boronic acid moiety and the C=C double bond. Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation patterns, further validating its structure.

This guide will systematically explore each technique, presenting expected data for trans-(2-Cyclohexylvinyl)boronic acid and explaining the rationale for interpreting these spectra.

Isomer Focus: (1-Cyclohexylvinyl)boronic acid vs. trans-(2-Cyclohexylvinyl)boronic acid

It is essential to distinguish between the requested topic molecule, (1-Cyclohexylvinyl)boronic acid, and the model compound used in this guide, trans-(2-Cyclohexylvinyl)boronic acid.

-

(1-Cyclohexylvinyl)boronic acid: The boronic acid group and the cyclohexyl group are attached to the same vinylic carbon.

-

trans-(2-Cyclohexylvinyl)boronic acid: The boronic acid group and the cyclohexyl group are attached to adjacent vinylic carbons in a trans configuration.

Due to a scarcity of published data for the former, this guide will leverage the available information on the latter to demonstrate the application of spectroscopic principles. The fundamental interpretation of signals from the cyclohexyl and boronic acid groups remains highly relevant for both isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For boronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is required for full characterization.

A significant challenge in the NMR analysis of boronic acids is their tendency to form cyclic anhydrides (boroxines) upon dehydration. This can lead to complex or broadened spectra. To ensure the acquisition of clean spectra of the monomeric boronic acid, it is crucial to use appropriate solvents. Protic deuterated solvents like methanol-d₄ or the addition of D₂O can break up the boroxine trimer, although this will cause the exchangeable B(OH)₂ protons to be lost from the spectrum[1].

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of protons.

Table 1: Expected ¹H NMR Data for trans-(2-Cyclohexylvinyl)boronic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~6.5 - 6.8 | Doublet of doublets | 1H | CH-CH=CH-B | This proton is coupled to both the adjacent vinylic proton and the methine proton of the cyclohexyl group. Its downfield shift is due to the deshielding effect of the double bond. |

| ~5.4 - 5.7 | Doublet | 1H | CH=CH-B | This proton is coupled to the adjacent vinylic proton. It is significantly deshielded by the adjacent electron-withdrawing boronic acid group. |

| ~4.5 - 6.0 | Broad singlet | 2H | B(OH)₂ | These protons are acidic and exchangeable. The signal is often broad and its position is highly dependent on concentration, temperature, and solvent. May not be observed in protic solvents. |

| ~1.9 - 2.2 | Multiplet | 1H | Cyclohexyl-CH | The methine proton of the cyclohexyl ring, adjacent to the vinyl group. |

| ~1.0 - 1.8 | Multiplets | 10H | Cyclohexyl-CH₂ | The remaining ten protons of the cyclohexyl ring appear as a complex series of overlapping multiplets in the aliphatic region. |

¹³C NMR Spectroscopy

¹³C NMR identifies all unique carbon environments in the molecule. A key feature is the quadrupolar broadening effect of the boron nucleus, which can sometimes render the carbon atom directly attached to boron (C-B) undetectable or very broad[2].

Table 2: Expected ¹³C NMR Data for trans-(2-Cyclohexylvinyl)boronic acid

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~150 | CH-C H=CH-B | The vinylic carbon attached to the cyclohexyl group. |

| Not Observed / Broad | C H=CH-B | The carbon directly bonded to boron is often not observed or is extremely broad due to quadrupolar relaxation from the ¹¹B nucleus[2]. |

| ~42 | Cyclohexyl-C H | The methine carbon of the cyclohexyl ring. |

| ~32-33 | Cyclohexyl-C H₂ | Aliphatic carbons of the cyclohexyl ring. |

| ~25-27 | Cyclohexyl-C H₂ | Aliphatic carbons of the cyclohexyl ring. |

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial technique for directly probing the boron atom. The chemical shift is highly sensitive to the hybridization state of the boron center[3].

-

sp²-hybridized boronic acids (trigonal planar) typically show a broad signal in the range of δ 26 to 30 ppm .

-

sp³-hybridized boronate esters or borates (tetrahedral), formed by coordination with a Lewis base or at high pH, exhibit an upfield chemical shift to the range of δ 1 to 7 ppm [3].

For trans-(2-Cyclohexylvinyl)boronic acid, a broad singlet is expected around δ 28-30 ppm , characteristic of a neutral, sp²-hybridized boronic acid. The use of quartz NMR tubes is recommended to avoid a broad background signal from borosilicate glass in standard tubes[3].

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR spectroscopy is a convenient method for analyzing solid samples. The IR spectrum helps confirm the presence of key functional groups.

Table 3: Key IR Absorption Bands for trans-(2-Cyclohexylvinyl)boronic acid

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3600 - 3200 | O-H stretch | A very broad and strong band characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. |

| ~3015 | =C-H stretch | Vinylic C-H stretching vibration. |

| ~2925 & ~2850 | C-H stretch | Asymmetric and symmetric stretching of the C-H bonds in the cyclohexyl methylene groups. |

| ~1620 | C=C stretch | Stretching vibration of the carbon-carbon double bond. |

| ~1350 | B-O stretch | A strong, characteristic absorption for the boron-oxygen single bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for boronic acids, often analyzed by UPLC-MS[4].

-

Molecular Ion: For trans-(2-Cyclohexylvinyl)boronic acid (MW = 154.01 g/mol ), the molecular ion peak ([M+H]⁺) would be expected at m/z 155.0. In negative ion mode, a deprotonated molecule or adducts may be observed.

-

Common Issues: Boronic acids are prone to forming adducts with solvents or dehydrating to form boroxines (trimers), which can complicate the mass spectrum[4].

-

Fragmentation: A major fragmentation pathway for alkyl boronic acids involves the loss of the boronic acid moiety. Studies on cyclohexylboronic acid have shown that a dominant dissociation channel yields the BO₂⁻ fragment (m/z 43) in negative ion mode[1][5]. Other expected fragments would arise from the cleavage of the cyclohexyl ring and the vinyl group.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure and purity of (1-Cyclohexylvinyl)boronic acid or its isomers is not a linear process but an integrated workflow. Each spectroscopic technique provides a piece of the puzzle, and together they create a self-validating system.

Caption: Integrated workflow for spectroscopic characterization.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Acquisition

This protocol is designed for routine ¹H, ¹³C, and ¹¹B NMR analysis.

-

Sample Preparation: Weigh approximately 5-10 mg of the boronic acid directly into a clean, dry NMR tube.

-

Solvent Selection: Add ~0.6-0.7 mL of a suitable deuterated solvent. For boronic acids, Methanol-d₄ (CD₃OD) is highly recommended to prevent boroxine formation and provide sharp signals for the carbon-hydrogen skeleton[1]. Chloroform-d (CDCl₃) can also be used, but may result in broader peaks if any water is present to facilitate anhydride formation.

-